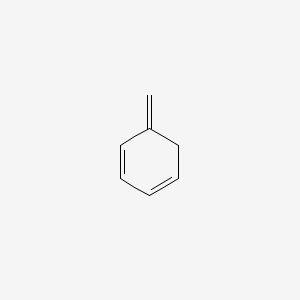
5-Methylene-1,3-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylene-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclohexadiene, characterized by the presence of a methylene group attached to the cyclohexadiene ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
准备方法
Synthetic Routes and Reaction Conditions
5-Methylene-1,3-cyclohexadiene can be synthesized through the reaction of propargyl radicals with 1,3-butadiene. This reaction typically occurs in a tubular flow microreactor at high temperatures. The formation of this compound is a primary reaction product, which can be further enhanced by secondary reactions such as unimolecular isomerization and H-assisted isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced in controlled laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial applications would require further optimization and validation.
化学反应分析
Types of Reactions
5-Methylene-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The methylene group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .
科学研究应用
5-Methylene-1,3-cyclohexadiene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
作用机制
The mechanism of action of 5-methylene-1,3-cyclohexadiene involves its reactivity with various chemical reagents. The methylene group can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic compounds. The compound’s reactivity is influenced by the electronic properties of the methylene group and the cyclohexadiene ring .
相似化合物的比较
Similar Compounds
1,3-Cyclohexadiene: A similar compound without the methylene group.
Toluene: Another C₇H₈ isomer with different structural properties.
1,3,5-Cycloheptatriene: Another cyclic compound with similar reactivity.
Uniqueness
5-Methylene-1,3-cyclohexadiene is unique due to the presence of the methylene group, which significantly alters its reactivity compared to similar compounds. This makes it a valuable compound for studying specific reaction mechanisms and developing new chemical processes .
属性
CAS 编号 |
20679-59-8 |
|---|---|
分子式 |
C7H8 |
分子量 |
92.14 g/mol |
IUPAC 名称 |
5-methylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-5H,1,6H2 |
InChI 键 |
OSBSXTGABLIDRX-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


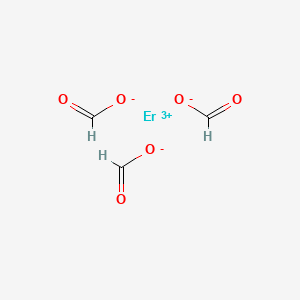
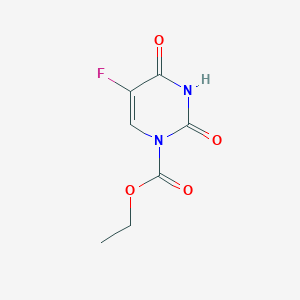
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

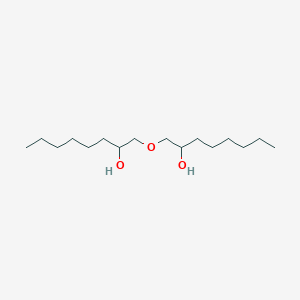
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
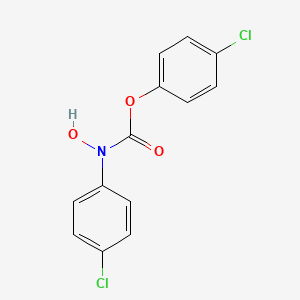
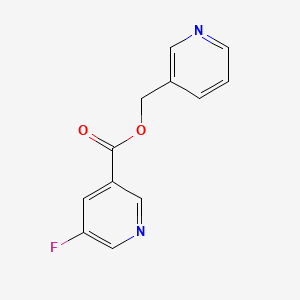
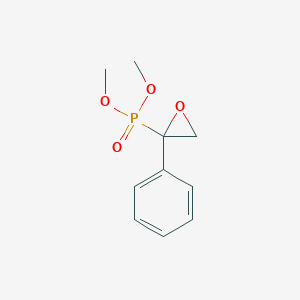
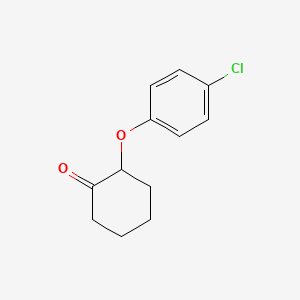
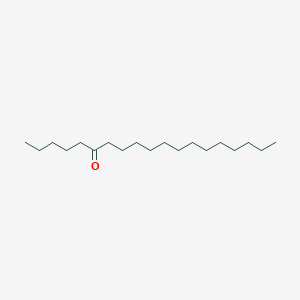
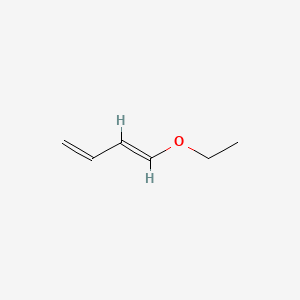
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
